molecular formula C16H35O4P B049445 Bis(2-ethylhexyl) hydrogen phosphate CAS No. 298-07-7

Bis(2-ethylhexyl) hydrogen phosphate

Cat. No. B049445
Key on ui cas rn: 298-07-7
M. Wt: 322.42 g/mol
InChI Key: SEGLCEQVOFDUPX-UHFFFAOYSA-N
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Patent
US07399731B2

Procedure details

The potassium salt of bis(2-ethylhexyl) hydrogen phosphate was made by the direct reaction of potassium hydride with the corresponding acid in heptane. The acid bis(2-ethylhexyl) hydrogen phosphate (Aldrich Chemicals; 64.49 grams or 0.2 moles) was placed in 300 ml of dry heptane and stirred gently. An excess of potassium hydroxide granules was added to the solution and left to stir until no further potassium hydroxide reacted. At completion the reaction solution was decanted and the heptane evaporated to leave the potassium bis(2-ethylhexyl) phosphate salt as a white waxy solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
64.49 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[K].[P:2]([OH:22])([O:13][CH2:14][CH:15]([CH2:20][CH3:21])[CH2:16][CH2:17][CH2:18][CH3:19])([O:4][CH2:5][CH:6]([CH2:11][CH3:12])[CH2:7][CH2:8][CH2:9][CH3:10])=[O:3].[H-].[K+:24].[OH-].[K+]>CCCCCCC>[CH2:11]([CH:6]([CH2:7][CH2:8][CH2:9][CH3:10])[CH2:5][O:4][P:2]([O-:22])([O:13][CH2:14][CH:15]([CH2:20][CH3:21])[CH2:16][CH2:17][CH2:18][CH3:19])=[O:3])[CH3:12].[K+:24] |f:2.3,4.5,7.8,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCC(CCCC)CC)(OCC(CCCC)CC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
64.49 g
Type
reactant
Smiles
P(=O)(OCC(CCCC)CC)(OCC(CCCC)CC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred gently
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
reacted
CUSTOM
Type
CUSTOM
Details
At completion the reaction solution was decanted
CUSTOM
Type
CUSTOM
Details
the heptane evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C(COP(=O)(OCC(CCCC)CC)[O-])CCCC.[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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